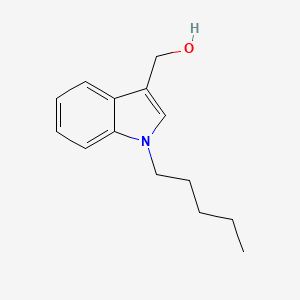
(1-Pentyl-1H-indol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Pentyl-1H-indol-3-yl)methanol: is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This specific compound features a pentyl group attached to the nitrogen atom and a hydroxymethyl group attached to the third carbon of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pentyl-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with indole, a commercially available compound.
Alkylation: The nitrogen atom of the indole is alkylated using pentyl bromide in the presence of a base such as potassium carbonate. This step introduces the pentyl group to the nitrogen atom, forming 1-pentylindole.
Formylation: The next step involves the formylation of the indole ring at the third position. This can be achieved using a Vilsmeier-Haack reaction, where the 1-pentylindole is treated with a mixture of dimethylformamide and phosphorus oxychloride to introduce a formyl group at the third position, yielding 1-pentyl-3-formylindole.
Reduction: The final step is the reduction of the formyl group to a hydroxymethyl group. This can be accomplished using a reducing agent such as sodium borohydride, resulting in the formation of this compound.
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-Pentyl-1H-indol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives. For example, reduction of the hydroxymethyl group can yield 1-pentylindole.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 1-Pentyl-3-formylindole, 1-Pentyl-3-carboxyindole.
Reduction: 1-Pentylindole.
Substitution: 1-Pentyl-3-nitroindole, 1-Pentyl-3-bromoindole.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Medicine:
Drug Development: Indole derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (1-Pentyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to various biological targets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity and specificity. The pentyl group contributes to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
1-Pentylindole: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.
1-Pentyl-3-formylindole: Contains a formyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
1-Pentyl-3-nitroindole:
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group at the third position of the indole ring distinguishes (1-Pentyl-1H-indol-3-yl)methanol from other similar compounds. This functional group imparts unique reactivity and potential for hydrogen bonding, influencing its chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
(1-pentylindol-3-yl)methanol |
InChI |
InChI=1S/C14H19NO/c1-2-3-6-9-15-10-12(11-16)13-7-4-5-8-14(13)15/h4-5,7-8,10,16H,2-3,6,9,11H2,1H3 |
Clave InChI |
OHXBHWGIKHVUNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=C(C2=CC=CC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



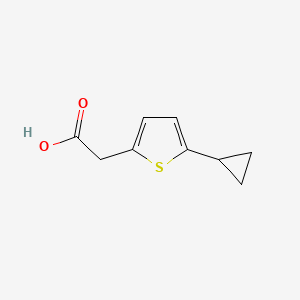
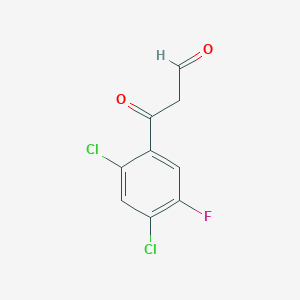
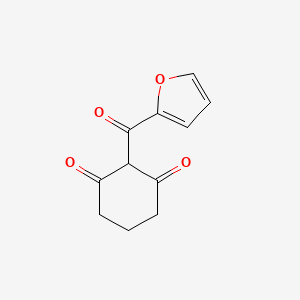
![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)
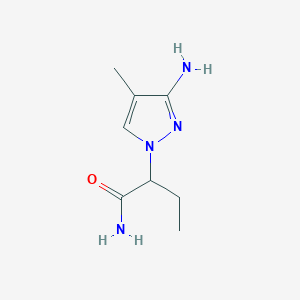
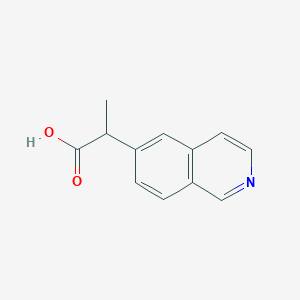
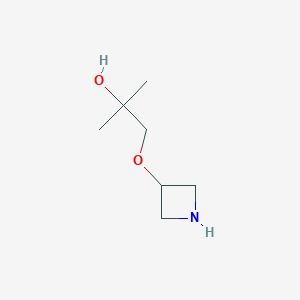
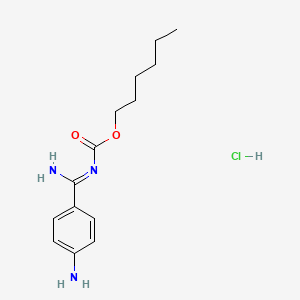
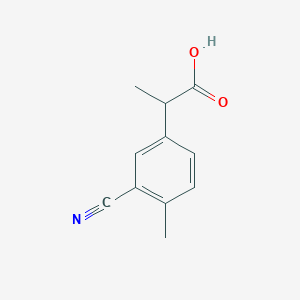
![tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
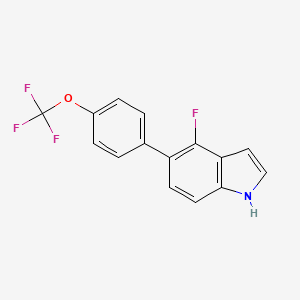
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]ethanol](/img/structure/B13078569.png)

